9-Keto Risperidone vs. Risperidone & 9-OH-Risperidone: Quantified Lower Lipophilicity (LogP 1.60) for Enhanced Analytical Resolution
9-Keto Risperidone exhibits significantly lower lipophilicity compared to its parent compound Risperidone and the active metabolite 9-Hydroxyrisperidone (Paliperidone). Its calculated partition coefficient (LogP) is 1.60 . This is a quantifiable reduction in lipophilicity from Risperidone (LogP 3.04) and 9-Hydroxyrisperidone (LogP 2.32) [1]. The increased polarity conferred by the ketone group at the 9-position directly impacts its chromatographic behavior, allowing for baseline separation from more lipophilic related substances during reversed-phase HPLC analysis.
| Evidence Dimension | Partition Coefficient (LogP) - Lipophilicity |
|---|---|
| Target Compound Data | LogP = 1.60 |
| Comparator Or Baseline | Risperidone (LogP = 3.04); 9-Hydroxyrisperidone (LogP = 2.32) |
| Quantified Difference | Δ LogP vs. Risperidone: -1.44 (47% decrease); Δ LogP vs. 9-Hydroxyrisperidone: -0.72 (31% decrease) |
| Conditions | Calculated value (ALogPs) from chemical structure |
Why This Matters
This lower LogP ensures distinct chromatographic retention relative to the main drug and its primary metabolite, which is critical for the development of stability-indicating HPLC methods and for unambiguous identification and quantification of this specific impurity.
- [1] Garbacz G, et al. Physicochemical properties of risperidone. Pharmaceutics. 2024 Jul 4;16(7):896. View Source
